



"physical and chemical properties of 1,4-Dibromo-2-(3-bromophenoxy)benzene"

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Compound of Interest 1,4-Dibromo-2-(3-Compound Name: bromophenoxy)benzene Get Quote Cat. No.: B1430604

Technical Guide: 1,4-Dibromo-2-(3bromophenoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data and specific protocols for 1,4-Dibromo-2-(3**bromophenoxy)benzene** are not readily available in the public domain. This guide provides comprehensive information on its known properties, supplemented with data and protocols for closely related tribrominated diphenyl ethers to serve as a representative guide.

Introduction

1,4-Dibromo-2-(3-bromophenoxy)benzene is a member of the polybrominated diphenyl ether (PBDE) family. PBDEs are a class of organobromine compounds that have been extensively used as flame retardants in a wide array of consumer and industrial products.[1] The general structure of PBDEs consists of two phenyl rings linked by an ether bond, with a variable number of bromine atoms attached to the rings.[1] There are 209 possible PBDE congeners, each with a unique substitution pattern of bromine atoms.[1][2]

This specific congener, **1,4-Dibromo-2-(3-bromophenoxy)benzene**, is a tribrominated diphenyl ether. Such compounds are of interest to researchers not only for their potential environmental and toxicological impact but also as chemical intermediates in the synthesis of



more complex molecules, including those with potential applications in materials science and drug discovery. The synthesis of specific PBDE congeners is crucial for analytical and toxicological studies.[3]

Physicochemical Properties

Experimentally determined physical and chemical properties for **1,4-Dibromo-2-(3-bromophenoxy)benzene** are not well-documented. However, based on its chemical structure and data for related compounds, a number of properties can be identified. The systematic name for an isomer is Benzene, 2,4-dibromo-1-(3-bromophenoxy)-.[4]

Table 1: General and Computed Properties of Tribrominated Diphenyl Ethers

| Property | Value | Source |
|---|--|--------|
| Molecular Formula | C12H7Br3O | [3] |
| Molecular Weight | 406.9 g/mol | [3] |
| IUPAC Name | 1,3-dibromo-2-(3- bromophenoxy)benzene (for an isomer) | [5] |
| CAS Number | 147217-77-4 (for an isomer) | [4] |
| XLogP3-AA (Computed) | 5.5 (for an isomer) | [5] |
| Hydrogen Bond Donor Count (Computed) | 0 (for an isomer) | [5] |
| Hydrogen Bond Acceptor Count (Computed) | 1 (for an isomer) | [5] |
| Rotatable Bond Count (Computed) | 2 (for an isomer) | [5] |

Note: Computed properties are for the isomer 1,3-Dibromo-2-(3-bromophenoxy)benzene and should be considered as estimates.

Synthesis and Experimental Protocols

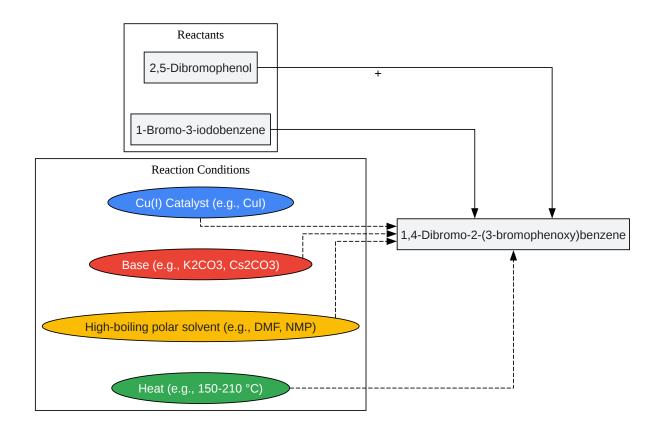


The primary method for synthesizing diaryl ethers, including tribrominated diphenyl ethers, is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[6] Traditionally, these reactions require high temperatures and polar solvents.[6]

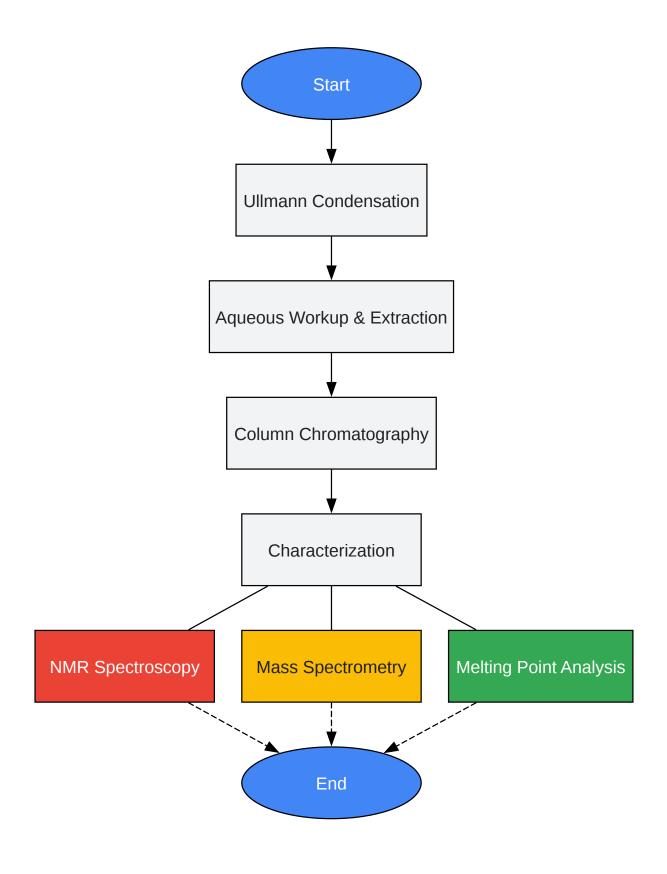
General Synthetic Pathway: Ullmann Condensation

The synthesis of **1,4-Dibromo-2-(3-bromophenoxy)benzene** would typically involve the reaction of 2,5-dibromophenol with **1,3-dibromobenzene** or **1-bromo-3-iodobenzene** in the presence of a copper catalyst and a base.









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